
Application Notes and Protocols for MAX-40279
Hemiadipate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MAX-40279 hemiadipate

Cat. No.: B15574895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MAX-40279 hemiadipate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine

kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] These receptor tyrosine

kinases are implicated in the proliferation and survival of cancer cells, particularly in acute

myeloid leukemia (AML) where FLT3 mutations are prevalent.[1][2] MAX-40279 has shown

potential in overcoming resistance to existing FLT3 inhibitors, a significant challenge in AML

treatment.[2][3] These application notes provide detailed protocols for in vitro assays to

evaluate the efficacy and mechanism of action of MAX-40279 hemiadipate, with a focus on

determining appropriate starting concentrations.
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Assay Type
Cell
Line/Target

Starting
Concentration

Incubation
Time

Key Findings

Cell Migration

Assay
HUVECs 0.5 - 1 µM 48 hours

Attenuated

migration

induced by H2O2

and TGF-β.[3]

Western Blot

Analysis

HUVECs,

MAECs,

MPLECs

0.5 - 1 µM 48 hours

Significantly

inhibited NDRG1

phosphorylation

at Ser-330.[3]

Enzymatic

Assays

FLT3-wt, FLT3-

ITD, FLT3-

D835Y

Not Specified Not Specified
Potent inhibition

observed.[4]

Enzymatic

Assays

FGFR1, FGFR2,

FGFR3
Not Specified Not Specified

Potent inhibition

observed.[4]

Cellular Assays AML Cell Lines Not Specified Not Specified

Effective

inhibition of

proliferation.[4]

HUVECs: Human Umbilical Vein Endothelial Cells; MAECs: Mouse Aortic Endothelial Cells;

MPLECs: Mouse Pulmonary Lymphatic Endothelial Cells; FLT3: FMS-like tyrosine kinase 3;

FGFR: Fibroblast growth factor receptor; wt: wild-type; ITD: Internal Tandem Duplication.

Signaling Pathways
MAX-40279 exerts its therapeutic effects by inhibiting the downstream signaling cascades of

FLT3 and FGFR. Constitutive activation of FLT3, often due to mutations like internal tandem

duplications (FLT3-ITD), leads to the activation of pro-survival pathways including

RAS/MEK/ERK, PI3K/AKT, and STAT5. Similarly, aberrant FGFR signaling activates the RAS-

MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. By blocking these

initial signaling events, MAX-40279 can effectively halt tumor cell growth and induce apoptosis.
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MTT Assay Workflow

Seed AML Cells
(96-well plate)

Add MAX-40279 Dilutions
& Vehicle Control

Incubate
(72 hours)

Add MTT Reagent

Incubate
(2-4 hours)

Add Solubilization Solution

Measure Absorbance
(570 nm)

Calculate IC50

 

Kinase Inhibition Assay Workflow

Prepare Reagents:
MAX-40279, Kinase, Substrate, ATP

Initiate Kinase Reaction
(384-well plate)

Incubate
(e.g., 60 min at 30°C)

Stop Reaction & Add
ADP Detection Reagents

Measure Luminescence

Calculate IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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